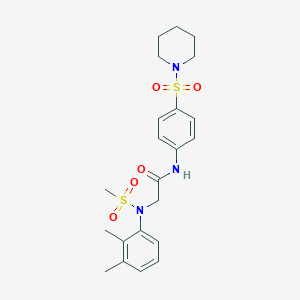![molecular formula C18H22FN3O B301887 N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)
N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide, also known as compound X, is a novel synthetic compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide X is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also interfere with the signaling pathways that regulate cell survival and apoptosis.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide X in lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for cancer cells, which makes it a promising candidate for targeted cancer therapy. However, one of the limitations of using N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide X is its relatively low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide X. One area of focus is the optimization of the synthesis method to improve the yield and purity of the N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide. Another area of focus is the development of more effective delivery methods, such as nanoparticle-based drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide X and to identify potential drug targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide X in humans.
Synthesemethoden
Compound X is synthesized through a multistep process involving the reaction of 4-fluoroaniline with 3-methyl-2-butanone to form an intermediate N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide. The intermediate N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide is then reacted with hydrazine hydrate and acetic acid to form the final product, N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide.
Wissenschaftliche Forschungsanwendungen
Compound X has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide X has anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
Produktname |
N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide |
|---|---|
Molekularformel |
C18H22FN3O |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-[(E)-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-3-methylbutanamide |
InChI |
InChI=1S/C18H22FN3O/c1-12(2)9-18(23)21-20-11-15-10-13(3)22(14(15)4)17-7-5-16(19)6-8-17/h5-8,10-12H,9H2,1-4H3,(H,21,23)/b20-11+ |
InChI-Schlüssel |
ZXSNMNABNQKNGH-RGVLZGJSSA-N |
Isomerische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=N/NC(=O)CC(C)C |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)CC(C)C |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=NNC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301804.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B301808.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301809.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-methoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301810.png)
![(2E,5E)-5-[4-(1,3-benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B301811.png)
![5-[4-(1,3-Benzodioxol-5-ylmethoxy)-3-ethoxybenzylidene]-2-[(4-methylphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301813.png)
![methyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301814.png)
![(2E,5E)-3-ethyl-2-[(2-ethylphenyl)imino]-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B301816.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B301820.png)
![N-(2-chlorobenzyl)-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B301821.png)
![2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B301822.png)
![2-{[(4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(2-naphthyl)acetamide](/img/structure/B301824.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B301828.png)